molecular formula C16H10FNO2 B14941526 2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione CAS No. 1647-90-1

2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione

Cat. No.: B14941526
CAS No.: 1647-90-1
M. Wt: 267.25 g/mol
InChI Key: ZOXJEXYGNDMQLG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative functionalized with a 4-fluoroaniline substituent at position 2. This compound belongs to a class of anilino-naphthoquinones, which are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound is typically synthesized via nucleophilic substitution reactions between halogenated naphthoquinones (e.g., 2,3-dichloro-1,4-naphthoquinone) and 4-fluoroaniline, yielding moderate to high purity products characterized by IR, NMR, and HRMS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)naphthoquinone typically involves the reaction of 4-fluoroaniline with 1,4-naphthoquinone in the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O). The reaction is carried out under mild conditions, and the progress is monitored using thin-layer chromatography (TLC) . Another method involves the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for 2-(4-Fluoroanilino)naphthoquinone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoroanilino)naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of various quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

2-(4-Fluoroanilino)naphthoquinone has several scientific research applications:

Comparison with Similar Compounds

The structural and functional diversity of 1,4-naphthoquinone derivatives allows for extensive comparisons. Below is a detailed analysis of 2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione relative to its analogs:

Key Observations :

  • Halogenation Effects : Chlorinated derivatives (e.g., ) generally exhibit higher synthetic yields (62%) compared to brominated analogs (30%) due to better leaving-group reactivity of Cl vs. Br .
  • Thioether vs.
  • Fluorine and Trifluoromethyl Groups : The 4-fluoroaniline group in the target compound provides electron-withdrawing effects, while trifluoromethyl groups in analogs (e.g., ) introduce steric bulk and hydrophobicity, altering target selectivity.

Key Observations :

  • Antimicrobial Potency: Thioether derivatives with trifluoromethyl groups (e.g., ) exhibit lower MIC values (2.44–4.88 µg/mL) compared to non-thioether analogs, highlighting the role of sulfur in enhancing activity.
  • Antifungal Activity : Mannich base derivatives (e.g., ) show broad-spectrum activity against Candida, suggesting that secondary amine substituents improve fungal target engagement.

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (229–231°C ) have higher melting points than brominated analogs (210–213°C ), possibly due to tighter crystal packing from smaller halogen size.
  • Solubility: Thioether-containing compounds (e.g., ) are more lipophilic than amino derivatives, impacting their bioavailability and pharmacokinetic profiles.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The 4-fluoro substituent in the target compound enhances electrophilicity of the quinone ring, favoring redox-mediated biological interactions .
  • Halogen vs. Thioether Substituents : Chlorine at position 2 improves synthetic accessibility, while thioethers (e.g., ) enhance antimicrobial potency via increased membrane interaction.
  • Bulkier Substituents : Trifluoromethyl groups (e.g., ) reduce solubility but improve target specificity by fitting into hydrophobic enzyme pockets.

Biological Activity

2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone family. Its structure consists of a naphthalene ring system with a fluorinated aniline substituent, which enhances its biological activity compared to non-fluorinated derivatives. This article explores the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C16_{16}H12_{12}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 267.25 g/mol
  • Key Features : The presence of the fluorine atom increases lipophilicity and electron-withdrawing characteristics, improving reactivity towards biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to induce oxidative stress in various cell types, leading to apoptosis through the generation of reactive oxygen species (ROS). The mechanism involves the inhibition of specific cellular enzymes and modulation of critical signaling pathways .

Minimum Inhibitory Concentration (MIC) values have been documented for various strains:

  • Bacterial Strains :
    • Staphylococcus aureus: MIC = 5.64 - 77.38 µM
    • Escherichia coli: MIC = 2.33 - 156.47 µM
    • Pseudomonas aeruginosa: MIC = 13.40 - 137.43 µM
  • Fungal Strains :
    • Candida albicans: MIC = 16.69 - 78.23 µM
    • Fusarium oxysporum: MIC = 56.74 - 222.31 µM .

The compound's biological activity is primarily attributed to its ability to generate ROS, which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress is a critical factor in its cytotoxic effects on cancer cells while potentially sparing normal cells .

Interaction with Biological Macromolecules

Studies have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may influence drug metabolism and pharmacokinetics, suggesting implications for therapeutic efficacy in cancer treatment.

Structure-Activity Relationship (SAR)

The structural modifications of naphthoquinone derivatives significantly affect their biological activity. The following table summarizes some related compounds:

Compound NameMolecular FormulaUnique Features
2-Anilino-1,4-naphthoquinoneC14_{14}H9_{9}N1_{1}O2_{2}Lacks fluorine; different activity profile
2-(4-Chlorophenyl)amino-naphthalene-1,4-dioneC16_{16}H12_{12}Cl1_{1}N1_{1}O2_{2}Chlorine substitution alters reactivity
2-Methylamino-1,4-naphthoquinoneC15_{15}H13_{13}N1_{1}O2_{2}Methyl group affects solubility and interactions
2-(Phenoxy)-1,4-naphthoquinoneC15_{15}H12_{12}O2_{2}Phenoxy substitution influences electronic properties

The fluorinated aniline group enhances the compound's lipophilicity and overall reactivity towards biological targets compared to similar compounds lacking this substitution.

Case Studies

Recent studies have highlighted the potential of this compound in targeting cancer cells selectively:

  • Study on Cancer Cell Lines : In vitro studies showed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability in several cancer cell lines due to ROS-mediated apoptosis.
  • Potential in Drug Development : The compound's ability to interact with key enzymes involved in drug metabolism suggests that it could be developed as a lead compound for new therapeutic agents targeting specific cancers or infections .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione, and how are the products characterized?

Basic Research Focus
The compound is synthesized via nucleophilic substitution of 2-bromo-1,4-naphthoquinone with 4-fluoroaniline in ethanol under reflux. Excess amine (2.4 mmol per 1.2 mmol naphthoquinone) ensures high conversion. Purification involves silica gel column chromatography with ethyl acetate/hexane eluents. Characterization employs 1H^1 \text{H}-NMR (to confirm aromatic and amine protons) and mass spectrometry (to verify molecular ion peaks). For example, derivatives like 2-(phenylamino)naphthalene-1,4-dione show distinct 1H^1 \text{H}-NMR signals at δ 7.5–8.1 ppm for aromatic protons and δ 6.8–7.2 ppm for the aniline group .

Q. How does structural modification of the amino substituent in naphthoquinone derivatives influence their biological activity, particularly against microbial pathogens?

Advanced Research Focus
The antimicrobial activity of naphthoquinones is highly substituent-dependent. For instance:

  • Electron-withdrawing groups (e.g., fluorine in 2-[(4-fluorophenyl)amino]) enhance activity against Gram-positive bacteria (e.g., S. aureus) by increasing electrophilicity and redox cycling potential.
  • Metal complexes (e.g., Ni(II) complexes of benzothiazole-substituted derivatives) show synergistic effects, improving MIC values by 4–8-fold compared to ligands alone .
  • Hydrophobic substituents (e.g., cyclohexylmethyl) improve membrane penetration, critical for targeting intracellular pathogens.

Methodological Note : Structure-activity relationship (SAR) studies require systematic variation of substituents, followed by in vitro MIC assays and redox potential measurements to correlate electronic effects with activity .

Q. What methodological approaches are recommended for analyzing the interaction between this compound and target enzymes such as dihydroorotate dehydrogenase?

Advanced Research Focus
The compound’s binding to dihydroorotate dehydrogenase (DHODH) can be studied via:

  • X-ray crystallography : The PDB entry 6UY4 reveals a co-crystal structure with DHODH, showing hydrogen bonding between the fluorophenyl group and Arg136, and π-stacking with FMN .
  • Molecular docking : Use tools like AutoDock Vina to predict binding modes. Key parameters include grid boxes centered on the flavin-binding site and Lamarckian genetic algorithms for conformational sampling.
  • Enzyme inhibition assays : Monitor NADH oxidation spectrophotometrically at 340 nm to determine IC50_{50} values under varying substrate concentrations .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Focus
Discrepancies often arise from:

  • Assay conditions : Variations in pH, serum content, or microbial strain (e.g., clinical vs. lab-adapted P. aeruginosa) significantly alter results. Standardize protocols using CLSI guidelines.
  • Redox interference : Naphthoquinones may react with assay reagents (e.g., resazurin in Alamar Blue). Include negative controls with ascorbic acid to quench redox cycling.
  • Structural impurities : Byproducts from incomplete substitution (e.g., residual bromonaphthoquinone) can skew data. Validate purity via HPLC (>95%) before testing .

Q. What in silico strategies are employed to predict the binding affinity and selectivity of naphthoquinone derivatives towards therapeutic targets?

Advanced Research Focus
Computational workflows include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, electron-deficient quinones exhibit lower LUMO energies, favoring single-electron reductions.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C1/C4 positions) using tools like PharmaGist. This guided the design of 2-chloro-3-aminopyrazole derivatives with improved antifungal activity .

Properties

CAS No.

1647-90-1

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

2-(4-fluoroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H

InChI Key

ZOXJEXYGNDMQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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